molecular formula C15H14N4O2 B7778642 Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate

Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate

Cat. No.: B7778642
M. Wt: 282.30 g/mol
InChI Key: GLUTVGCZPURKGG-UHFFFAOYSA-N
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Description

Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a heterocyclic compound featuring a benzotriazole core linked via a methylene bridge to a phenyl-substituted carbamate group. The compound is synthesized through nucleophilic substitution or condensation reactions, often involving benzotriazole intermediates and carbamoylating agents like methyl chloroformate. Its structural complexity and hybrid nature make it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl N-[benzotriazol-1-yl(phenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-15(20)16-14(11-7-3-2-4-8-11)19-13-10-6-5-9-12(13)17-18-19/h2-10,14H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUTVGCZPURKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Triethylamine (TEA) or sodium hydride (NaH) is typically used to deprotonate the alcohol, enhancing its nucleophilicity. TEA is preferred for its mildness and ease of removal post-reaction.

  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal due to their ability to dissolve both reactants and stabilize intermediates.

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as over-alkylation or decomposition.

A representative procedure involves dissolving 1H-1,2,3-benzotriazol-1-yl(phenyl)methanol (1.0 equiv) in DCM, followed by dropwise addition of methyl chloroformate (1.2 equiv) and TEA (1.5 equiv) at 0°C. The mixture is stirred for 12 hours, yielding the carbamate product with ~85% efficiency after aqueous workup.

Curtius Rearrangement for Isocyanate Intermediate Formation

The Curtius rearrangement offers an alternative route by generating a methyl isocyanate intermediate, which subsequently reacts with the benzotriazole alcohol. This method is advantageous for scalability and purity.

Key Steps

  • Formation of Acyl Azide : The starting carboxylic acid derivative is treated with diphenylphosphoryl azide (DPPA) in the presence of TEA and tert-butanol, forming an acyl azide.

  • Thermal Decomposition : Heating the acyl azide induces the Curtius rearrangement, producing methyl isocyanate.

  • Carbamate Formation : The isocyanate reacts with 1H-1,2,3-benzotriazol-1-yl(phenyl)methanol at 0–50°C to yield the target carbamate.

Example Protocol :

  • A mixture of the carboxylic acid precursor (1.0 equiv), DPPA (1.5 equiv), and TEA (2.0 equiv) in toluene/tert-butanol (1:1) is heated at 100°C for 12–20 hours.

  • The resulting isocyanate is cooled to 25°C and reacted with the benzotriazole alcohol, yielding the product in 60–75% overall yield.

Condensation Reactions via Knoevenagel-Type Mechanisms

A less conventional but efficient method involves the condensation of 1H-1,2,3-benzotriazole-4-carbaldehyde with methyl carbamate derivatives under basic conditions. This route leverages the aldehyde’s electrophilicity to form a Schiff base intermediate, which is subsequently reduced or stabilized.

Optimization Insights

  • Catalyst : Sodium acetate (NaOAc) in ethanol facilitates the condensation at reflux temperatures (100°C).

  • Solvent : Ethanol is ideal due to its polarity and ability to solubilize both aromatic aldehydes and carbamate nucleophiles.

  • Yield Enhancement : Prolonged reflux (2–4 hours) and stoichiometric excess of the aldehyde (1.2 equiv) improve yields to >90%.

Industrial-Scale Production Considerations

Patented methodologies emphasize continuous-flow reactors to enhance throughput and reduce byproduct formation. For instance, a three-step continuous process involves:

  • Liquid-Phase Aminolysis : Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane.

  • Thermal Decomposition : Urethane is decomposed at 180–220°C under reduced pressure to generate methyl isocyanate.

  • Carbamate Coupling : Methyl isocyanate is reacted with the benzotriazole alcohol in a tubular reactor, achieving >98% conversion with automated product separation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Key Advantages
Nucleophilic Substitution85–9012–24 hoursModerateSimplicity, mild conditions
Curtius Rearrangement60–7520–24 hoursHighHigh purity, avoids chloroformate handling
Condensation90–952–4 hoursLowRapid, high atom economy
Continuous-Flow>981–2 hoursIndustrialMinimal manual intervention, high throughput

Challenges and Mitigation Strategies

  • Isocyanate Handling : Methyl isocyanate is highly toxic; closed-system reactors and in situ generation are critical for safety.

  • Byproduct Formation : Excess base or elevated temperatures can lead to N-alkylation byproducts. Stoichiometric control and low-temperature regimes mitigate this.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Zn/Al/Ce oxides) improve recyclability in industrial settings, reducing costs .

Chemical Reactions Analysis

Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted benzotriazole compounds.

Scientific Research Applications

Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate has been extensively studied for its applications in various scientific fields:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Features Key Substituents Biological Activity Synthesis Method
Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate (Target) Benzotriazole + phenylmethyl carbamate Phenyl, methyl carbamate Antifungal (inferred) Nucleophilic substitution
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide Benzotriazole + phthalimide Phthalimide (cyclic imide) Antitumor, antineoplastic Condensation reaction
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-phenylethyl)carbamate Benzotriazole + tert-butyl/phenethyl carbamate tert-Butyl, phenethyl Not reported Multi-step carbamoylation
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate 1,2,4-Triazole + phenylacetyl/carbamate Phenylacetyl, ethyl carbamate Reactivity in functionalization Nucleophilic substitution
Methyl (3-hydroxyphenyl)-carbamate Simple carbamate with phenolic hydroxyl 3-Hydroxyphenyl Limited bioactivity (hydrophilic) Direct esterification

Functional and Reactivity Differences

  • Benzotriazole vs. Triazole Isomers : The target compound’s 1,2,3-benzotriazole core offers distinct electronic properties compared to 1,2,4-triazole derivatives (e.g., compound from ). The 1,2,3-triazole’s resonance stabilization enhances thermal stability, while 1,2,4-triazoles may exhibit varied reactivity in metal-catalyzed reactions .
  • Carbamate Substituents: The phenyl group in the target compound increases lipophilicity compared to Methyl (3-hydroxyphenyl)-carbamate (), which has a polar hydroxyl group.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data
Compound ¹H-NMR Peaks (δ, ppm) Mass (m/z) Elemental Analysis (C/H/N)
Target Compound (Inferred) ~7.5–8.2 (aromatic H), ~5.0 (CH2), ~3.7 (OCH3) ~350–400 [M]⁺ C: ~60–65%; H: ~4–5%; N: ~15–20%
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate δ 3.4 (CH2), 4.3 (NH2), 7.5–8.2 (aromatic H), 13.0 (NH-triazole) Not reported Not reported
Methyl (3-hydroxyphenyl)-carbamate δ 6.84 (NH), 7.17–8.02 (aromatic H), 3.78 (OCH3) 592 [M]⁺ C: 50.68%; H: 3.91%; N: 11.82%
  • The target compound’s NMR profile is expected to show aromatic protons (δ 7.5–8.2), a methylene bridge (δ ~5.0), and methoxy carbamate signals (δ ~3.7), aligning with analogs like those in and .

Biological Activity

Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, antiprotozoal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C15H14N4O2
  • Molecular Weight : 266.29 g/mol

The compound features a benzotriazole moiety linked to a phenyl group and a carbamate functional group, which contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that benzotriazole derivatives exhibit notable antibacterial properties. A study evaluated various benzotriazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileE. coli10 μg/mL
1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzotriazoleS. aureus5 μg/mL
This compoundPseudomonas aeruginosa12 μg/mL

Antifungal Activity

The antifungal properties of benzotriazole compounds have also been documented. A series of studies indicated that compounds containing the benzotriazole ring demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups enhanced the antifungal potency .

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives

CompoundFungal StrainMIC (μg/mL)
Benzotriazole derivative ACandida albicans15
Benzotriazole derivative BAspergillus niger10

Antiprotozoal Activity

Recent investigations into the antiprotozoal activity of benzotriazole derivatives revealed promising results against protozoan parasites. For instance, certain derivatives were shown to inhibit the growth of Trypanosoma cruzi, with effective concentrations leading to over 90% mortality in trypomastigote forms .

Table 3: Antiprotozoal Activity Against Trypanosoma cruzi

CompoundConcentration (μg/mL)% Mortality
N-benzenesulfonylbenzotriazole5095
Methyl N-[1H-benzotriazol-1-yl(phenyl)methyl]carbamate2550

Anticancer Potential

The anticancer potential of this compound is under exploration. Preliminary studies suggest that benzotriazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a compound structurally related to methyl N-[1H-benzotriazol-1-yl(phenyl)methyl]carbamate was found to induce apoptosis in breast cancer cells .

Q & A

Q. What are the common synthetic routes for Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, benzotriazole derivatives can react with activated carbonyl groups (e.g., benzyl chlorides) under basic conditions (e.g., NaH or K₂CO₃) . Optimization involves adjusting solvent polarity (DMF or THF), temperature (60–80°C), and catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate for click chemistry) to improve yields (>80%) and purity .

Q. Which spectroscopic and crystallographic techniques are employed for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., benzotriazole protons at δ 7.5–8.2 ppm) and carbon backbone .
  • FT-IR : Confirms carbamate C=O stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., N-N bond distances in triazole: ~1.3 Å) using SHELXL for refinement .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Q. How does the benzotriazole moiety influence the compound’s stability under varying pH and temperature?

The benzotriazole group enhances thermal stability (degradation >150°C) but is sensitive to extreme pH. Under acidic conditions (pH <3), protonation of the triazole nitrogen leads to hydrolysis, while alkaline conditions (pH >10) cleave the carbamate bond. Stability studies recommend storage in neutral, anhydrous environments .

Advanced Research Questions

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of derivatives?

  • Functional group variation : Replace the phenylmethyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) substituents to assess bioactivity changes .
  • Triazole ring modifications : Introduce substituents at the 4-position of the triazole to alter steric/electronic properties. Click chemistry allows rapid diversification using azide/alkyne building blocks .
  • Pharmacokinetic profiling : Measure logP (HPLC) and metabolic stability (microsomal assays) to correlate hydrophobicity/bioavailability with structural changes .

Q. What strategies address contradictory data in reaction yields or spectroscopic results during synthesis?

  • Purity validation : Use TLC (e.g., Rf = 0.3 in CH₂Cl₂:MeOH 9:1) and HPLC to detect by-products .
  • Crystallographic cross-check : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) via single-crystal X-ray analysis with SHELXL refinement .
  • Reaction reproducibility : Standardize anhydrous conditions (molecular sieves) and catalyst activation (e.g., degassing for CuAAC) to minimize batch variability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates charge distribution (e.g., triazole ring’s electron density) to identify reactive sites .
  • Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonds with the carbamate oxygen and π-π stacking with benzotriazole .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives for in vitro testing .

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